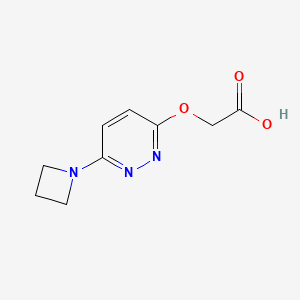![molecular formula C10H17NO2 B1480497 1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane CAS No. 2098119-67-4](/img/structure/B1480497.png)
1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Environmental Concerns and Remediation Efforts for 1,4-Dioxane
1,4-Dioxane, a structurally similar compound to 1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane, has been identified as an emerging water contaminant. It is known for its stability in the environment and potential carcinogenic effects, raising concerns about its presence in drinking water supplies across the U.S. Despite its widespread detection, there are currently no federal maximum contaminant levels, prompting a need for research into more effective remediation techniques and a deeper understanding of its health impacts (Godri Pollitt et al., 2019).
Application in Synthesis and Biological Activity of Triazole Derivatives
Research on triazoles, including their synthesis and biological applications, highlights the versatility of these compounds in various fields such as drug discovery, material science, and bioconjugation. The development of 1,4-disubstituted 1,2,3-triazoles through copper-catalyzed azide-alkyne cycloaddition has been particularly noted for its efficiency and selectivity, underscoring the significance of these compounds in creating new molecules with potential therapeutic applications (Kaushik et al., 2019).
Insights into the Carcinogenic Potential and Environmental Fate of Related Compounds
Further studies have critically evaluated the carcinogenic potential of related dioxane compounds, suggesting the necessity of reevaluating their classification and understanding their mechanisms of action to better assess health risks (Stickney et al., 2003). Additionally, the occurrence and toxicity of antimicrobial and environmental contaminants like triclosan have been reviewed, highlighting the transformation into potentially more toxic compounds through environmental processes and their effects on aquatic organisms and human health (Bedoux et al., 2012).
Safety and Hazards
“1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/ fume/ gas/ mist/ vapours/ spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/ eye protection/ face protection .
特性
IUPAC Name |
7,10-dioxa-3-azadispiro[4.0.46.35]tridecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-9(4-5-11-8-9)10(3-1)12-6-7-13-10/h11H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUVSZRWKFWECH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)C3(C1)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Cyclopentyl-5-azaspiro[2.4]heptane](/img/structure/B1480414.png)
![7-(Tert-butyl)-5-azaspiro[2.4]heptane](/img/structure/B1480415.png)






![(S)-2-(6,9-dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B1480431.png)

![Spiro[2.6]nonan-1-amine hydrochloride](/img/structure/B1480433.png)
![5-Phenyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1480434.png)


